molecular formula C13H14Cl3N7O4 B1665131 Apcin CAS No. 300815-04-7

Apcin

Katalognummer: B1665131
CAS-Nummer: 300815-04-7
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: ZEXHXVOGJFGTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Apcin can be synthesized through a series of chemical reactions involving the formation of ureido-based derivatives. The synthesis typically involves the reaction of purine or pyrimidine derivatives with ureido compounds under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols, ensuring high purity and yield. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .

Analyse Chemischer Reaktionen

Reaktionstypen: Apcin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene this compound-Analoga mit modifizierten funktionellen Gruppen, die ihre Bindungsaffinität und biologische Aktivität verbessern .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an das Cdc20-Protein bindet, einen Coaktivator des Anaphase-fördernden Komplexes/Cyclosoms. Durch die Bindung an Cdc20 verhindert this compound die Erkennung von Substraten durch den Anaphase-fördernden Komplex/Cyclosom, wodurch dessen Ubiquitin-Protein-Ligase-Aktivität gehemmt wird. Diese Hemmung führt zur Stabilisierung von Zellzyklusproteinen und verlängert die Mitose, was letztendlich Apoptose in Krebszellen induziert .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Bindung an das Cdc20-Protein und seiner Fähigkeit, den Anaphase-fördernden Komplex/Cyclosom kompetitiv zu hemmen. Diese Spezifität macht es zu einem wertvollen Werkzeug bei der Untersuchung der Rolle des Anaphase-fördernden Komplexes/Cyclosoms in zellulären Prozessen und seines Potenzials als Antitumormittel .

Wissenschaftliche Forschungsanwendungen

Osteosarcoma (OS)

Apcin has been extensively studied for its effects on osteosarcoma, a common malignant bone tumor. Research indicates that this compound significantly inhibits OS cell proliferation and induces apoptosis. In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in OS cell lines such as MG63 and U2OS. Specifically:

  • Cell Proliferation : At concentrations of 50 µM and 75 µM, this compound achieved approximately 50% and 75% inhibition of cell growth at 72 hours, respectively .
  • Invasion and Migration : this compound treatment also suppressed the migration and invasion capabilities of OS cells, indicating its potential as a therapeutic agent for metastatic disease .

Glioblastoma (GBM)

This compound's role in glioblastoma treatment is increasingly recognized. Studies have shown that this compound not only inhibits GBM cell proliferation but also enhances sensitivity to temozolomide (TMZ), a standard chemotherapy drug for GBM. Key findings include:

  • Inhibition of Growth : this compound effectively reduced GBM cell proliferation in a dose- and time-dependent manner.
  • Enhanced TMZ Sensitivity : The combination of this compound with TMZ resulted in significantly higher apoptosis rates compared to either treatment alone, suggesting that targeting Cdc20 may overcome TMZ resistance .

Comparative Efficacy

Recent studies have explored the efficacy of various this compound analogs. For instance, certain derivatives have demonstrated improved potency against triple-negative breast cancer cell lines compared to this compound itself, with enhancements in antiproliferative effects by 5–10 times . This highlights the potential for developing more effective derivatives based on the this compound scaffold.

Table: Summary of Case Studies on this compound Applications

Cancer TypeCell LinesKey FindingsReference
OsteosarcomaMG63, U2OSSignificant inhibition of proliferation and invasion; induces apoptosis
GlioblastomaU251MGInhibits growth; enhances sensitivity to TMZ; induces Bim expression
Triple-Negative Breast CancerMDA-MB-231, MDA-MB-468Enhanced antiproliferative effects with analogs

Wirkmechanismus

Apcin exerts its effects by binding to the Cdc20 protein, a coactivator of the anaphase-promoting complex/cyclosome. By binding to Cdc20, this compound prevents the recognition of substrates by the anaphase-promoting complex/cyclosome, thereby inhibiting its ubiquitin-protein ligase activity. This inhibition leads to the stabilization of cell cycle proteins and prolongs mitosis, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its specific binding to the Cdc20 protein and its ability to competitively inhibit the anaphase-promoting complex/cyclosome. This specificity makes it a valuable tool in studying the role of the anaphase-promoting complex/cyclosome in cellular processes and its potential as an anticancer agent .

Biologische Aktivität

Apcin is a novel small molecule identified as a potent inhibitor of the cell division cycle protein 20 (Cdc20), a crucial regulator in the anaphase-promoting complex/cyclosome (APC/C) ubiquitin ligase complex. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound functions primarily by inhibiting the interaction between Cdc20 and its substrates, thereby blocking substrate-mediated Cdc20 loading onto the APC. This inhibition disrupts the APC-dependent ubiquitylation process, which is essential for the progression of mitosis. By prolonging mitotic duration, this compound induces cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .

Efficacy in Cancer Cell Lines

Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. Notably, studies have shown that this compound's IC50 values (the concentration required to inhibit cell viability by 50%) range around 300 μM in certain contexts, although modifications to its structure have resulted in derivatives with enhanced potency .

Table 1: IC50 Values of this compound and Its Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231~300Cdc20 inhibition
Compound 20HeLa40Apoptosis induction and G2/M arrest
Compound 27HeLa1Stronger pro-apoptotic effect than this compound
Compound XMDA-MB-468~10Enhanced Cdc20 inhibition

Case Studies and Experimental Findings

  • Triple-Negative Breast Cancer (TNBC) :
    In studies involving TNBC cell lines (MDA-MB-231 and MDA-MB-468), several analogs of this compound demonstrated improved anti-tumor activities compared to this compound itself. These modifications included replacing the pyrimidine group with thiazole-containing groups, resulting in IC50 values significantly lower than that of this compound .
  • Mechanistic Studies :
    Experiments using Annexin V-FITC/PI double-staining fluorescence assays indicated that both this compound and its derivatives induce apoptosis in cancer cells. Specifically, compound 20 was found to block cells in the G2/M phase more effectively than this compound .
  • Cell Cycle Analysis :
    Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in cells arrested at the G2/M phase. For example, after treatment with 150 μM of this compound, approximately 34.87% of cells were found in this phase .

Structural Modifications and Their Impact

Recent studies have focused on synthesizing ureido-based analogs of this compound to enhance its biological activity. These modifications have been shown to significantly increase potency against various cancer cell lines while maintaining specificity towards Cdc20 inhibition .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Apcin, and how do they influence experimental design?

this compound (C₁₃H₁₄Cl₃N₇O₄) is a cell-permeable inhibitor of the APC/C-CDC20 interaction. Its molecular weight (438.65 g/mol), LogP (3.411), and solubility profiles (e.g., 88–125 mg/mL in DMSO, ~10 mg/mL in ethanol) dictate formulation strategies. For in vitro studies, DMSO is preferred for solubility, while in vivo studies require formulations like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline to achieve ≥2.08 mg/mL solubility. Researchers must account for these properties to avoid precipitation or cytotoxicity in cell-based assays .

Q. How should this compound be stored to maintain stability in long-term experiments?

this compound powder is stable at -20°C for 3 years or 4°C for 2 years. Solutions in DMSO should be stored at -80°C (6 months) or -20°C (1 month). Aliquotting into single-use volumes minimizes freeze-thaw cycles, which can degrade the compound. Always verify solubility post-thaw using techniques like dynamic light scattering .

Q. What standard assays validate this compound’s mechanism of action in APC/C-CDC20 inhibition?

Key assays include:

  • Western blotting to detect downstream targets like Bim and p21 upregulation.
  • Cell cycle analysis (flow cytometry) to confirm G2/M phase arrest.
  • Co-immunoprecipitation to assess disruption of APC/C-CDC20 binding.
    Include positive controls (e.g., proteasome inhibitors) and dose-response curves (typically 1–10 µM) to establish specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported solubility data across studies?

Discrepancies often arise from solvent purity, temperature, or measurement techniques (e.g., nephelometry vs. HPLC). To standardize:

  • Use freshly opened DMSO batches (HPLC-grade).
  • Pre-warm solvents to 37°C before dissolution.
  • Validate solubility via orthogonal methods (e.g., NMR for compound integrity).
    Publish detailed protocols, including solvent lot numbers and equipment calibration data, to enhance reproducibility .

Q. What experimental strategies optimize this compound’s efficacy in in vivo tumor models?

  • Dosing regimen : Administer this compound intraperitoneally (5–20 mg/kg) based on tumor xenograft growth curves.
  • Pharmacokinetics : Monitor plasma half-life using LC-MS/MS to adjust dosing intervals.
  • Combination therapy : Pair with taxanes to exploit synergistic G2/M arrest. Include vehicle controls (e.g., PEG300/Tween80) to isolate formulation effects .

Q. How can researchers differentiate this compound’s direct APC/C inhibition from off-target effects in complex cellular systems?

  • CRISPR/Cas9 knockout : Generate APC/C subunit (e.g., CDC20) knockout cell lines. This compound’s effects should diminish in knockout models.
  • Rescue experiments : Overexpress wild-type CDC20 and quantify apoptosis (e.g., Annexin V staining).
  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on cell proliferation?

  • Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
  • Survival analysis : For in vivo studies, use Kaplan-Meier curves with log-rank tests. Report effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. Methodological Frameworks

Q. How to design a study investigating this compound’s role in embryonic implantation inhibition?

  • PICO framework :
    • Population : Mouse embryo models (e.g., RL95-2/HEC-1A cells).
    • Intervention : this compound (1–10 µM) vs. vehicle.
    • Comparison : Wild-type vs. CDC20-mutated embryos.
    • Outcome : Implantation rate (qPCR for implantation markers like LIF).
  • Ethical considerations : Adhere to ARRIVE guidelines for animal studies .

Q. What controls are essential when testing this compound’s anti-metastatic effects in invasion assays?

  • Positive control : TGF-β-treated cells to induce invasion.
  • Negative control : Non-metastatic cell lines (e.g., MCF-10A).
  • Technical control : Matrigel-free wells to assess baseline migration.
  • Compound control : Inactive analog (e.g., this compound methyl ester) to confirm target specificity .

Q. Data Interpretation & Reproducibility

Q. How to address batch-to-batch variability in this compound’s biological activity?

  • Quality control : Require certificates of analysis (CoA) from suppliers, including HPLC purity (>98%) and mass spectrometry verification.
  • Internal replication : Repeat key experiments across ≥3 independent batches.
  • Public datasets : Deposit raw data (e.g., RNA-seq) in repositories like GEO to enable meta-analyses .

Q. What steps ensure reproducibility when translating this compound findings from 2D to 3D cell culture models?

  • Standardize matrix : Use consistent Matrigel concentrations (e.g., 8–10 mg/mL).
  • Oxygen tension : Maintain physiologically relevant levels (e.g., 5% O₂ for tumor spheroids).
  • This compound penetration : Measure diffusion kinetics via fluorescence-labeled analogs .

Eigenschaften

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXHXVOGJFGTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-04-7
Record name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apcin
Reactant of Route 2
Reactant of Route 2
Apcin
Reactant of Route 3
Reactant of Route 3
Apcin
Reactant of Route 4
Reactant of Route 4
Apcin
Reactant of Route 5
Reactant of Route 5
Apcin
Reactant of Route 6
Apcin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.